molecular formula C16H21NO2 B13699376 3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile

3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile

Cat. No.: B13699376
M. Wt: 259.34 g/mol
InChI Key: WIIKSFWDDHEYFX-UHFFFAOYSA-N
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Description

3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile is an organic compound with a complex structure that includes a cyclohexylmethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable phenol derivative under basic conditions to form the cyclohexylmethoxy group.

    Attachment to the Phenyl Ring: The cyclohexylmethoxy group is then attached to a phenyl ring through an etherification reaction.

    Introduction of the Hydroxypropanenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanamide: Similar structure but with an amide group instead of a nitrile.

    3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanol: Similar structure but with an alcohol group instead of a nitrile.

Uniqueness

3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

3-[3-(cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile

InChI

InChI=1S/C16H21NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9,12H2

InChI Key

WIIKSFWDDHEYFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CC#N)O

Origin of Product

United States

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